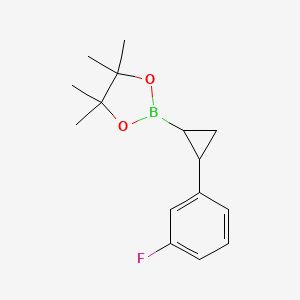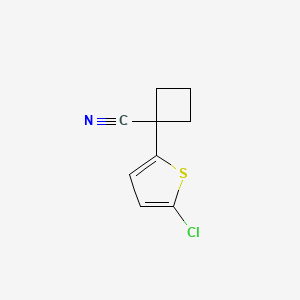![molecular formula C18H24N2S B13527498 [(1-Benzylcyclohexyl)methyl][(1,2-thiazol-4-yl)methyl]amine](/img/structure/B13527498.png)
[(1-Benzylcyclohexyl)methyl][(1,2-thiazol-4-yl)methyl]amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(1-Benzylcyclohexyl)methyl][(1,2-thiazol-4-yl)methyl]amine is a complex organic compound that features both a cyclohexyl and a thiazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(1-Benzylcyclohexyl)methyl][(1,2-thiazol-4-yl)methyl]amine typically involves multi-step organic reactions. The process begins with the preparation of the cyclohexyl and thiazole precursors, followed by their coupling through a series of nucleophilic substitution reactions. The reaction conditions often require the use of solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reaction conditions can be precisely controlled. The use of automated systems to monitor temperature, pressure, and reaction time ensures the consistency and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
[(1-Benzylcyclohexyl)methyl][(1,2-thiazol-4-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a more saturated form.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or alcohols. The reactions are typically carried out under controlled temperatures and may require inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
[(1-Benzylcyclohexyl)methyl][(1,2-thiazol-4-yl)methyl]amine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to stabilize metal ions.
Biology: The compound can be used to label proteins and enzymes for biochemical studies.
Industry: It can be used in the synthesis of advanced materials and as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of [(1-Benzylcyclohexyl)methyl][(1,2-thiazol-4-yl)methyl]amine involves its interaction with specific molecular targets. The thiazole ring can participate in π-π stacking interactions, while the cyclohexyl group provides steric hindrance, affecting the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[(1-Benzyl-1H-1,2,3-triazol-4-yl)methyl]amine: This compound features a triazole ring instead of a thiazole ring.
[(1-Benzyl-1H-1,2,4-triazol-3-yl)methyl]amine: Another triazole derivative with different substitution patterns.
[(1-Benzyl-1H-imidazol-4-yl)methyl]amine: Contains an imidazole ring, offering different electronic properties.
Uniqueness
[(1-Benzylcyclohexyl)methyl][(1,2-thiazol-4-yl)methyl]amine is unique due to the combination of the cyclohexyl and thiazole rings, which provide distinct steric and electronic properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C18H24N2S |
|---|---|
Molekulargewicht |
300.5 g/mol |
IUPAC-Name |
N-[(1-benzylcyclohexyl)methyl]-1-(1,2-thiazol-4-yl)methanamine |
InChI |
InChI=1S/C18H24N2S/c1-3-7-16(8-4-1)11-18(9-5-2-6-10-18)15-19-12-17-13-20-21-14-17/h1,3-4,7-8,13-14,19H,2,5-6,9-12,15H2 |
InChI-Schlüssel |
CTSBGJZKCGMIQE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)(CC2=CC=CC=C2)CNCC3=CSN=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


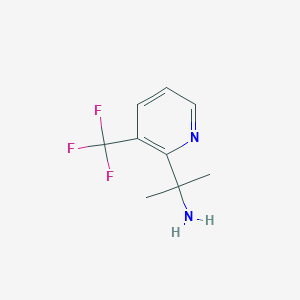
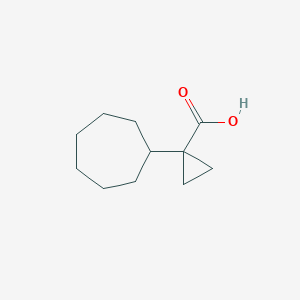



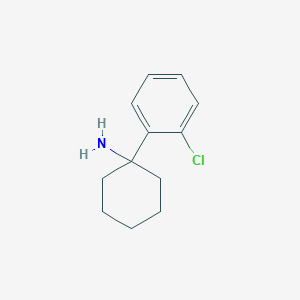

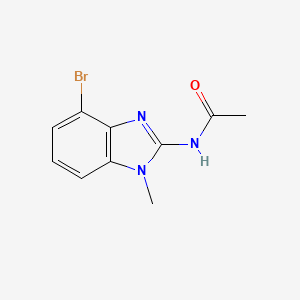


![rac-{[(3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrol-3a-yl]methyl}dimethylamine](/img/structure/B13527475.png)
